molecular formula C20H21N5O3 B12247779 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12247779
M. Wt: 379.4 g/mol
InChI Key: KKPJLJJUFMJBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and a pyrrolopyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of specific functional groups within the molecule.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary based on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products of these reactions would depend on the specific functional groups being targeted and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoxazole derivatives, pyrimidine-containing molecules, and pyrrolopyrrole structures. Examples include:

  • 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
  • 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Uniqueness

The uniqueness of 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C20H21N5O3/c1-27-18-6-7-21-20(22-18)25-11-13-9-24(10-14(13)12-25)19(26)8-16-15-4-2-3-5-17(15)28-23-16/h2-7,13-14H,8-12H2,1H3

InChI Key

KKPJLJJUFMJBKP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)CC4=NOC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.